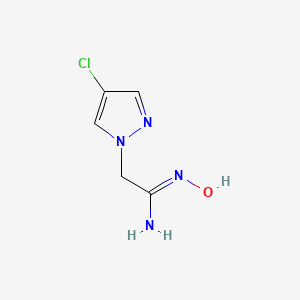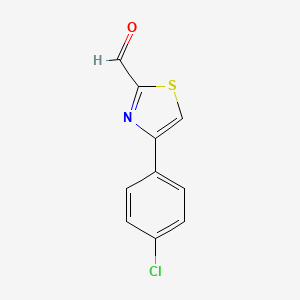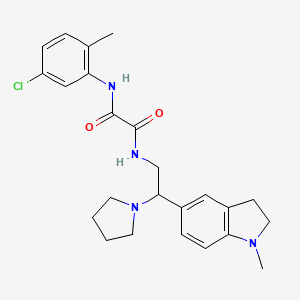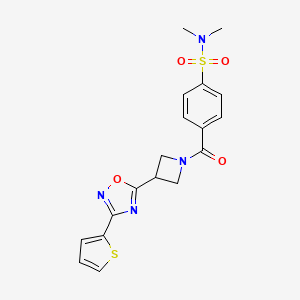
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzamide moiety, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran ring system is a fused ring system consisting of a benzene ring and a furan ring . The benzamide group consists of a benzene ring attached to an amide functional group .科学的研究の応用
Herbicidal Activity
Dimethylpropynylbenzamides , including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, have been identified as herbicidally active on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating a broad spectrum of applications in agriculture (Viste, Cirovetti, & Horrom, 1970).
Anticonvulsant Activity
The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, closely related to the compound , have been explored for their potential as anticonvulsant agents. A series of derivatives showed promising activity in models of maximal electroshock induced seizures in mice, suggesting a potential application in the development of new treatments for epilepsy (Shakya et al., 2016).
β-Amyloid Aggregation Inhibition
Research into benzofuran derivatives has also shown potential in inhibiting β-amyloid aggregation, a key feature of Alzheimer's disease pathology. This suggests that compounds within this chemical family may serve as leads for the development of therapeutics targeting neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).
Antimicrobial and Antioxidant Properties
Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This research demonstrates the chemical family's potential in developing new antimicrobial agents, with certain compounds showing significant efficacy against pathogenic bacteria and serving as strong antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2017).
Anti-Breast Cancer Activity
A study on benzofuran derivatives assessed their activity against estrogen receptor-dependent breast cancer cell lines. The research highlighted the potential of these compounds, including structures similar to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, as leads for the development of estrogen receptor inhibitors for breast cancer treatment (Jin et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGQXJNUVQFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)
![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)
